molecular formula C22H24ClNO3 B4625090 METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B4625090
M. Wt: 385.9 g/mol
InChI Key: CJHLXUSMULAQLN-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorophenyl group, and a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl aldehyde in a condensation reaction with the pyrrole derivative.

    Cyclohexene Moiety Addition: The cyclohexene group can be introduced via a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.

    Final Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism by which METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO3/c1-15-20(22(26)27-2)19(14-17-9-6-10-18(23)13-17)21(25)24(15)12-11-16-7-4-3-5-8-16/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHLXUSMULAQLN-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC(=CC=C2)Cl)C(=O)N1CCC3=CCCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=CC=C2)Cl)/C(=O)N1CCC3=CCCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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